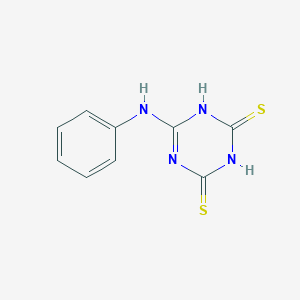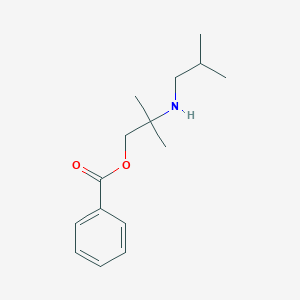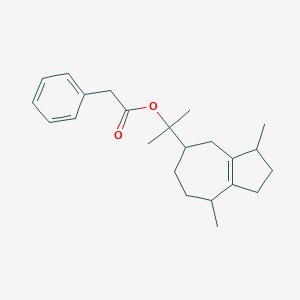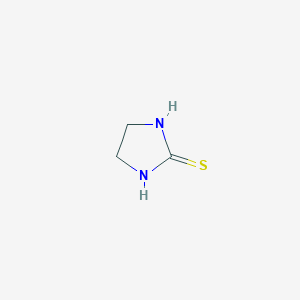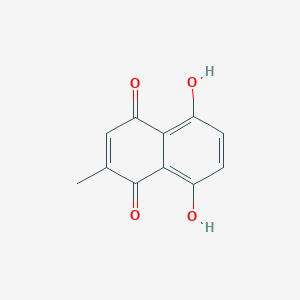
Bis(2,2,6,6-Tetramethyl-3,5-heptanedionato)kupfer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper, also known as copper bis(tetramethylheptanedionate) or copper bis(TMHD), is a copper(I) complex with a tetramethylheptanedionate ligand. It is a colorless, water-soluble, diamagnetic solid that is used in a variety of scientific and industrial applications. Copper bis(TMHD) is synthesized by the reaction of copper(I) chloride with a solution of the tetramethylheptanedionate ligand in a 1:1 molar ratio. Copper bis(TMHD) is a versatile reagent and has been used in a variety of scientific and industrial applications, including catalysis, drug delivery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Metallorganische chemische Gasphasenabscheidung (MOCVD)
Bis(2,2,6,6-Tetramethyl-3,5-heptanedionato)kupfer(II) (Cu(TMHD)2) wird in der MOCVD-Technik verwendet, die ein vielversprechendes Verfahren zur Herstellung des Hochtemperatursupraleiters YBa2Cu3O7-δ (YBCO) ist . Die Verdampfungseigenschaften und die thermische Stabilität von Cu(TMHD)2 im gesamten Prozess bestimmen die Qualität und die Reproduzierbarkeit der YBCO-Filme .
Synthese und Charakterisierung
Cu(TMHD)2 wird durch die Reaktion von Kupferacetat-Hydrat mit TMHD in methanolischer Lösung synthetisiert und seine Struktur wird durch FTIR-, 1H-NMR- und EI-MS-Spektroskopie identifiziert .
Thermostabilitätsanalyse
Die thermischen Eigenschaften und die Kinetik der Zersetzung von Cu(TMHD)2 werden systematisch mittels nicht-isothermer thermogravimetrischer Analysemethoden (TGA) bei unterschiedlichen Heizraten in N2-Strömen untersucht . Die mittlere scheinbare Aktivierungsenergie des Verdampfungsprozesses wird mit den Methoden von Ozawa, Kissinger und Friedman bestimmt .
Verdampfungsmuster
Die mögliche Konversionsfunktion wird mit der Methode von Coats-Redfern geschätzt, um die Verdampfungsmuster zu charakterisieren und folgt einem Phasengrenzflächenreaktionsmechanismus durch die Gleichung der sich kontrahierenden Fläche mit einer mittleren Aktivierungsenergie von 85,1 kJ·mol−1 .
Ligand für Metallkatalysatoren
2,2,6,6-Tetramethyl-3,5-heptandion, eine Komponente von Cu(TMHD)2, ist ein zweizähniger Ligand, der bei der Synthese stabiler Komplexe mit Lanthanidionen verwendet wird . Er dient als luftstabiler Ligand für Metallkatalysatoren in verschiedenen Reaktionen .
Vorläufer für die MOCVD-Produktion
Cu(TMHD)2 wurde routinemäßig als ein praktischer und relativ kostengünstiger Vorläufer für die MOCVD-Produktion des Hochtemperatursupraleiters Yttrium-Barium-Kupferoxid (YBa2Cu3O7-δ, YBCO) eingesetzt .
Wirkmechanismus
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper, also known as Copper(2+) bis[(3Z)-2,2,6,6-tetramethyl-5-oxo-3-hepten-3-olate] or COPPER(II)-DPM, is a complex compound with copper as the central atom .
Mode of Action
It’s known that the compound can act as a ligand for metal catalysts . This suggests that it may interact with its targets by coordinating with metal ions, thereby influencing the activity of metalloproteins or metal-dependent enzymes.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper can be achieved through a simple reaction between copper(II) acetate and 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base.", "Starting Materials": [ "Copper(II) acetate", "2,2,6,6-tetramethyl-3,5-heptanedione", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve copper(II) acetate in the chosen solvent.", "Add the 2,2,6,6-tetramethyl-3,5-heptanedione to the solution and stir.", "Add the base to the solution to initiate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter the solid product.", "Wash the product with a suitable solvent and dry in a vacuum oven.", "The resulting product is Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper." ] } | |
| 14040-05-2 | |
Molekularformel |
C22H40CuO4 |
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
copper;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3; |
InChI-Schlüssel |
PEMCLTTUCGSLGJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Cu] |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cu+2] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cu] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


